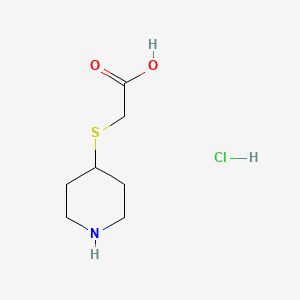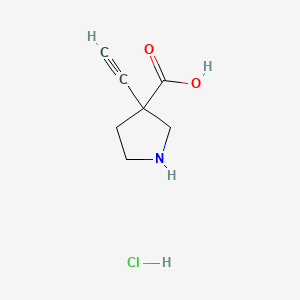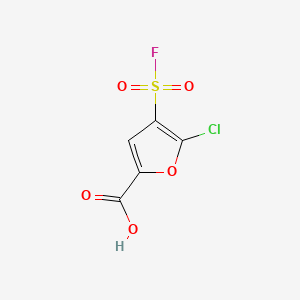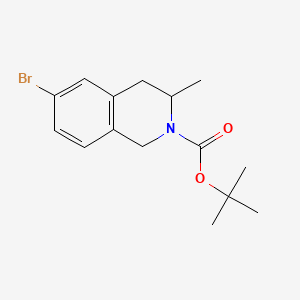![molecular formula C13H18Cl2N2O B6609417 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride CAS No. 449761-03-9](/img/structure/B6609417.png)
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride, also known as 2-Chloro-N-phenylacetamide hydrochloride or 2-CNPAH, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless crystalline solid with a melting point of 153–155 °C. It is soluble in water, methanol, ethanol, and acetone. 2-CNPAH is a versatile chemical reagent with a variety of applications in the synthesis of organic compounds.
Wirkmechanismus
2-CNPAH acts as an anion-exchange reagent in the synthesis of organic compounds. It is used to convert anions such as carboxylates, sulfonates, and phosphates into their corresponding neutral organic compounds. It is also used to convert alcohols, amines, and thiols into their corresponding carboxylates, sulfonates, and phosphates.
Biochemical and Physiological Effects
2-CNPAH has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some antibacterial activity. In addition, it has been shown to have some antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-CNPAH is a useful reagent in the synthesis of organic compounds. It is easy to use and is relatively inexpensive. It is also stable in aqueous solutions and has a wide range of solubilities. However, it is not suitable for use in reactions that require high temperatures or strong acids or bases.
Zukünftige Richtungen
The use of 2-CNPAH in the synthesis of pharmaceuticals and agrochemicals is expected to increase in the future. In addition, further research is needed to explore its potential as an antibacterial and antifungal agent. Other potential applications of 2-CNPAH include its use in the synthesis of peptides, peptidomimetics, peptidyl derivatives, and heterocyclic compounds. Finally, further research is needed to explore its potential as a catalyst in organic reactions.
Synthesemethoden
2-CNPAH is synthesized by the reaction of 2-chloroacetamide and piperidine in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70–80 °C. The reaction is complete in about 20 minutes and yields a colorless solid.
Wissenschaftliche Forschungsanwendungen
2-CNPAH is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and peptidyl derivatives. It is also used in the synthesis of heterocyclic compounds, such as pyrazines, pyridines, and quinolines. In addition, it is used in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-piperidin-1-ylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)15-11-6-2-3-7-12(11)16-8-4-1-5-9-16;/h2-3,6-7H,1,4-5,8-10H2,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIZKGARVLNHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)


![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)


![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)
